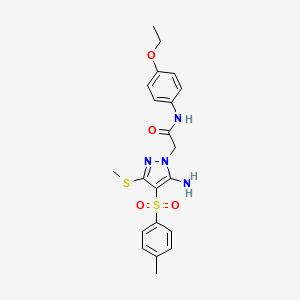

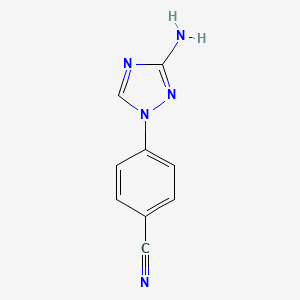

4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

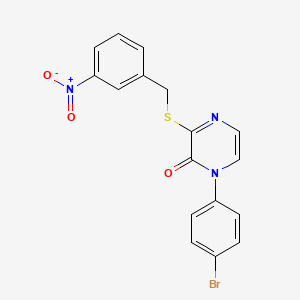

4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile is a chemical compound with the CAS Number: 1249222-99-8 . It has a molecular weight of 185.19 . The IUPAC name for this compound is 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis process includes a one-pot reaction of aminonitrile with various alkyl and aryl nitriles that is catalyzed with iron (III) chloride .Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H7N5/c10-5-7-1-3-8(4-2-7)14-6-12-9(11)13-14/h1-4,6H,(H2,11,13) . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis

The compound is involved in the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . These hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis

The compound is a powder at room temperature .Scientific Research Applications

Antibacterial Agents

The compound has been used in the synthesis of Schiff bases derived from substituted and unsubstituted 3-amino- and 4-amino-1,2,4-triazoles . These Schiff bases have shown potential as antibacterial agents .

Sensors

Heterocyclic Schiff bases, which can be derived from 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile, find promising potential applications as optical and electrical sensors .

Intermediates in Organic Reactions

These Schiff bases also serve as intermediates in various organic reactions .

Dyes and Pigments

The Schiff bases derived from 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile can be used in the production of dyes and pigments .

Catalysts

They can also function as catalysts in certain chemical reactions .

Inhibitor of Mitochondrial and Chloroplast Function

3-Amino-1,2,4-triazole, a related compound, is known to inhibit mitochondrial and chloroplast function . It’s possible that 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile may have similar applications.

Herbicide and Cotton Defoliant

Commercial grade 3-amino-1,2,4-triazole is used as a herbicide and cotton defoliant . Again, it’s possible that 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile may have similar uses.

Anticancer Agents

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has been synthesized and shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Given the structural similarity, 4-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile might also be used in similar applications.

Mechanism of Action

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name |

4-(3-amino-1,2,4-triazol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c10-5-7-1-3-8(4-2-7)14-6-12-9(11)13-14/h1-4,6H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYLKDLZPSAKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C=NC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

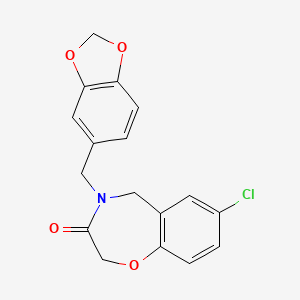

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2851316.png)

![[4-(benzyliminomethyl)phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B2851318.png)

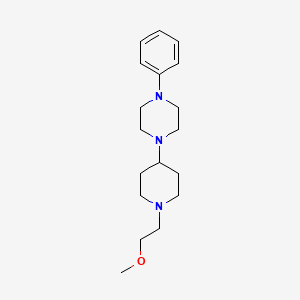

![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}acetamide](/img/structure/B2851319.png)

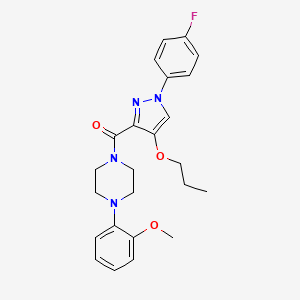

![N-(4-fluorophenyl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2851322.png)

![2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2851323.png)